5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone
CAS No.: 7253-52-3
Cat. No.: VC15742778
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7253-52-3 |
|---|---|
| Molecular Formula | C11H10N2O2S |
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)/b9-6- |
| Standard InChI Key | XNQUYEHNKGAJNI-TWGQIWQCSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2 |
| Canonical SMILES | COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular structure of 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone (CAS: 7253-52-3) consists of an imidazolidinone core fused with a para-methoxyphenyl group via a methylene bridge. The imidazolidinone ring contains a thione group at position 2, which enhances its reactivity and interaction with biological targets . The IUPAC name is (5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, reflecting its stereochemistry and functional groups .
Key Structural Features:
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Imidazolidinone ring: A five-membered ring with nitrogen atoms at positions 1 and 3.
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Thione group (C=S): Contributes to hydrogen bonding and enzyme inhibition .
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Para-methoxyphenyl substituent: Enhances lipophilicity and membrane permeability .
Stereochemical Considerations
The compound exhibits geometric isomerism due to the exocyclic double bond in the methylene bridge. The (Z)-configuration is predominant in synthesized derivatives, as confirmed by X-ray crystallography and NMR studies .
Synthesis and Optimization
Conventional Synthesis Routes
The synthesis typically involves a Knoevenagel condensation between 4-methoxybenzaldehyde and 2-thioxo-4-imidazolidinone under acidic or basic conditions .
Reaction Scheme:
Optimization Parameters:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78–85 |
| Catalyst | HCl (0.1 M) | - |
| Temperature (°C) | 60–70 | - |
| Reaction Time (h) | 4–6 | - |
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball milling 4-methoxybenzaldehyde and 2-thioxo-4-imidazolidinone with a catalytic amount of NaOH achieves yields of 82% in 2 hours .
Physicochemical Properties
Thermodynamic Data
Experimental and computed properties are summarized below:
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃) .
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¹³C NMR: δ 178.9 (C=O), 160.1 (C=S), 130.2–114.7 (Ar-C), 55.3 (OCH₃) .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits potent activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens, with MIC values of 8–16 µg/mL . Its mechanism involves inhibition of bacterial DNA gyrase and disruption of cell membrane integrity .
Comparative Activity Table:
| Strain | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |
|---|---|---|
| S. aureus (MRSA) | 8 | 2 |
| E. coli | 16 | 4 |
Applications in Drug Development
Lead Optimization
Structural analogs with modified aryl groups (e.g., 4-methylphenyl, 2-chlorophenyl) demonstrate enhanced bioavailability and target selectivity . For instance, 3-(2-Methoxyphenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone shows a 3-fold increase in PARP-1 affinity compared to the parent compound .
Formulation Strategies
Nanoencapsulation in PLGA nanoparticles improves solubility and sustained release, achieving a 2.5-fold increase in plasma half-life in murine models .
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